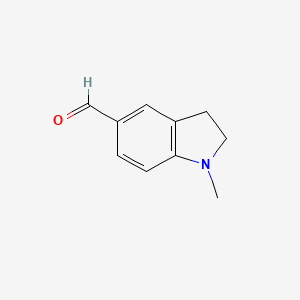![molecular formula C7H7N3 B1297169 2-Methyl-3H-imidazo[4,5-c]pyridine CAS No. 63604-59-1](/img/structure/B1297169.png)
2-Methyl-3H-imidazo[4,5-c]pyridine
Overview
Description
2-Methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H7N3. It is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features an imidazole ring fused with a pyridine ring, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-imidazo[4,5-c]pyridine typically involves condensation reactions. One common method is the condensation of pyridine-2,3-diamine with carboxylic acids or their derivatives under dehydrating conditions. Another approach involves the condensation of pyridine-3,4-diamine with aldehydes under oxidative conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. These methods may include the use of metal catalysts and optimized reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazopyridine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-Methyl-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting central nervous system disorders, cancer, and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-3H-imidazo[4,5-c]pyridine involves its interaction with various molecular targets. It can act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system. Additionally, it may inhibit enzymes such as aromatase and proton pumps, contributing to its therapeutic effects. The compound’s ability to interact with multiple pathways makes it a versatile tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Comparison
2-Methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. Compared to other imidazopyridines, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold for developing novel therapeutics .
Properties
IUPAC Name |
2-methyl-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-9-6-2-3-8-4-7(6)10-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQVOMJORQXNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212986 | |
| Record name | 2-Methyl-3H-imidazo(4,5-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63604-59-1 | |
| Record name | 2-Methyl-3H-imidazo(4,5-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063604591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methyl-3-deazapurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3H-imidazo(4,5-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-3H-IMIDAZO(4,5-C)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E8L74RWT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes 2-methylimidazo[4,5-c]pyridine a promising scaffold for developing PAF antagonists?
A1: Research suggests that incorporating 2-methylimidazo[4,5-c]pyridine as a core structure can lead to potent PAF antagonists. Specifically, attaching this group to a piperidine ring, further substituted with various acyl groups, resulted in compounds exhibiting high in vitro and in vivo activity against PAF-induced effects. [] This suggests that the 2-methylimidazo[4,5-c]pyridine moiety interacts favorably with the target responsible for PAF activity.
Q2: How does the structure of the acyl substituent on the piperidine ring affect the PAF antagonist activity of 2-methylimidazo[4,5-c]pyridine derivatives?
A2: Studies have shown that the acyl substituent significantly influences the potency of these compounds. For instance, the 3,3-diphenylpropanoyl derivative, UR-12670, demonstrated remarkable potency in both in vitro and in vivo assays, highlighting the importance of the diarylpropanoyl group for activity. [] Further modifications, such as introducing a 3-hydroxy group or incorporating urea, carbamate, and amino acid derivatives, were also explored to understand structure-activity relationships. []
Q3: Can the 2-methylimidazo[4,5-c]pyridine scaffold be further modified to enhance its properties as a PAF antagonist?
A3: Yes, researchers successfully introduced an amino group to the aromatic ring of 2-methylimidazo[4,5-c]pyridine-based PAF antagonists without significantly compromising their activity. [] This modification paved the way for the development of prodrugs like UR-12746, designed to deliver 5-aminosalicylic acid (5-ASA) specifically to the colon for treating ulcerative colitis. [] This example demonstrates the potential for further structural optimization of this scaffold to enhance its properties, including targeted drug delivery.
Q4: Are there other potential applications for 2-methylimidazo[4,5-c]pyridine derivatives beyond PAF antagonism?
A4: While the provided research focuses on its role in PAF antagonists, the modification capabilities of 2-methylimidazo[4,5-c]pyridine suggest a broader potential. Exploring its use in developing compounds with different biological activities, such as antimycobacterial agents, would be an interesting avenue for future research. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(2-Furyl)ethylidene]malononitrile](/img/structure/B1297088.png)

![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)









